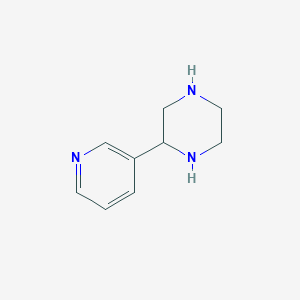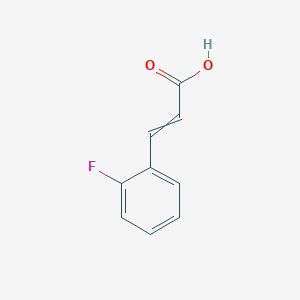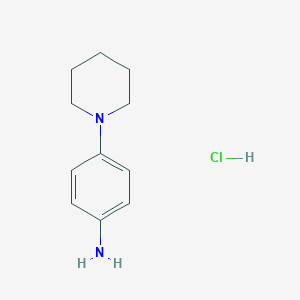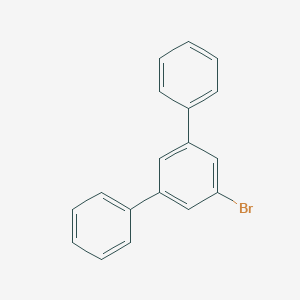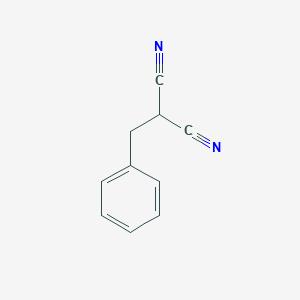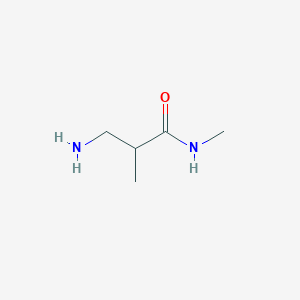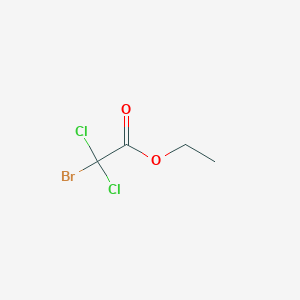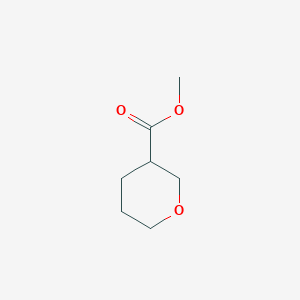
Methyltetrahydro-2H-pyran-3-carboxylat
Übersicht
Beschreibung
“Methyl tetrahydro-2H-pyran-3-carboxylate” is a chemical compound with the molecular formula C7H12O3 . It is also known by other names such as “methyl oxane-3-carboxylate” and has a molecular weight of 144.17 g/mol . The compound is represented by the InChI code 1S/C7H12O3/c1-9-7(8)6-3-2-4-10-5-6/h6H,2-5H2,1H3 .
Synthesis Analysis
The key step in the asymmetric synthesis of the cockroach attractant methyl (+)-tetrahydro-2 H -pyran-3-carboxylate was the enantioselective hydrogenation of 5,6-dihydro-2 H -pyran-3-carboxylic acid over 5% Pd/Al 2 O 3 modified by cinchonidine, which afforded the saturated product in up to 89% optical purity .
Molecular Structure Analysis
The molecular structure of “Methyl tetrahydro-2H-pyran-3-carboxylate” can be represented by the canonical SMILES COC(=O)C1CCCOC1 . It has a complexity of 122 as computed by Cactvs 3.4.8.18 .
Chemical Reactions Analysis
“Methyl tetrahydro-2H-pyran-3-carboxylate” is prone to undergo spontaneous valence isomerization to the corresponding 1-oxatrienes through a reversible pericyclic oxa-6π-electrocyclization process .
Physical And Chemical Properties Analysis
“Methyl tetrahydro-2H-pyran-3-carboxylate” has a topological polar surface area of 35.5 Ų and a XLogP3-AA of 0.4 . It has a rotatable bond count of 2 and a hydrogen bond acceptor count of 3 . The compound is a liquid at room temperature .
Wissenschaftliche Forschungsanwendungen
Synthese von Naturstoffanaloga
Methyltetrahydro-2H-pyran-3-carboxylat: dient als vielseitiges Zwischenprodukt bei der Synthese verschiedener Naturstoffanaloga. Der 2H-Pyranring ist ein häufiges Strukturmotiv in vielen natürlichen Verbindungen, und seine Derivate sind strategisch wichtig für den Aufbau komplexer Naturstrukturen .
Entwicklung von Pharmazeutika
Diese Verbindung wird bei der Entwicklung von Pharmazeutika eingesetzt, da sie in Verbindungen mit einem breiten Spektrum an biologischen Aktivitäten vorkommt. Sie ist besonders relevant bei der Synthese von Molekülen mit antibiotischen, entzündungshemmenden und antitumorigen Eigenschaften .
Materialwissenschaft
In der Materialwissenschaft kann This compound zur Herstellung von bio-inspirierten Materialien verwendet werden. Seine strukturelle Flexibilität ermöglicht die Entwicklung neuer Materialien mit bestimmten gewünschten Eigenschaften .
Katalyseforschung
Die Verbindung ist auch in der Katalyseforschung von Bedeutung. Sie kann verwendet werden, um die Mechanismen verschiedener katalytischer Prozesse zu untersuchen, einschließlich derer, die enantioselektiv sind, was für die Herstellung spezifischer chiraler Moleküle von entscheidender Bedeutung ist .
Biologische Studien
Forscher verwenden This compound, um die zytotoxischen Profile gegen menschliche normale und Tumorzellen zu untersuchen. Dies ist wichtig, um die potenzielle Verwendung der Verbindung in der Krebstherapie zu verstehen .
Grüne Chemie
Die Derivate der Verbindung werden unter Verwendung von Mehrkomponentenreaktionen (MCR) synthetisiert, die aufgrund ihrer hohen Effizienz und Atomökonomie bevorzugt werden. Dies stimmt mit den Prinzipien der grünen Chemie überein, die darauf abzielen, Abfall und Umweltauswirkungen zu reduzieren .
Safety and Hazards
Zukünftige Richtungen
“Methyl tetrahydro-2H-pyran-3-carboxylate” and its derivatives have been the subject of recent research due to their broad spectrum of biological and pharmaceutical properties . Future research may focus on the synthesis of pyran derivatives via one-pot reaction of substituted aromatic aldehydes, malononitrile, and various 1,3-dicarbonyl compounds under different catalytic conditions .
Wirkmechanismus
Target of Action
It’s worth noting that this compound is a unique chemical provided to early discovery researchers
Biochemical Pathways
It’s known that this compound may be used in various syntheses, including the production of cycloalkylamide derivatives .
Action Environment
It’s recommended to use this compound in a well-ventilated area and avoid contact with moisture .
Biochemische Analyse
Biochemical Properties
It is known that tetrahydropyran derivatives are commonly used in organic synthesis . They are often used as protecting groups for alcohols .
Molecular Mechanism
It is known that tetrahydropyran derivatives can undergo various chemical reactions, such as oxa-6π-electrocyclization .
Temporal Effects in Laboratory Settings
It is known that the compound is stable at room temperature .
Eigenschaften
IUPAC Name |
methyl oxane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-9-7(8)6-3-2-4-10-5-6/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWQWURYBHIADGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCOC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10517639 | |
| Record name | Methyl oxane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10517639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18729-20-9 | |
| Record name | Methyl oxane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10517639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis of methyl (+)-tetrahydro-2H-pyran-3-carboxylate described in the research?
A1: The research highlights a novel application of a cinchona alkaloid-modified palladium catalyst for the enantioselective hydrogenation of 5,6-dihydro-2H-pyran-3-carboxylic acid. [] This process enables the asymmetric synthesis of methyl (+)-tetrahydro-2H-pyran-3-carboxylate, a key component of a cockroach attractant, with high optical purity (up to 89%). [] This methodology is significant as it provides a pathway for the controlled synthesis of a specific enantiomer, which is crucial for optimizing the biological activity of the attractant.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


